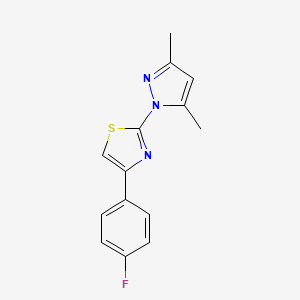

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

描述

This heterocyclic compound features a thiazole core substituted at position 2 with a 3,5-dimethylpyrazole group and at position 4 with a 4-fluorophenyl moiety. Its synthesis typically involves condensation reactions between thiazole precursors and functionalized pyrazole derivatives, as seen in analogous compounds crystallized from ethanol/dioxane mixtures .

For example, derivatives with chlorophenyl or nitrophenyl substituents exhibit notable bioactivity, underscoring the importance of aryl group modifications .

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVKAVDRZZFQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | EtOH, DMF, THF | EtOH | EtOH: 82% vs THF: 45% |

| Temperature (°C) | 60, 80, 100 | 80 | 80°C: 82% vs 60°C: 58% |

| Reaction Time (h) | 6, 12, 18 | 12 | 12h: 82% vs 6h: 63% |

Thioamide-Ketone Cyclization via Chalcone Intermediates

Adapting methodologies from triazolyl-thiazole syntheses, this two-step approach begins with forming a chalcone precursor (4) from 4-fluoroacetophenone and 3,5-dimethylpyrazole-1-carbaldehyde (Fig. 2).

Step 1: Chalcone Synthesis

- Reactants: 4-Fluoroacetophenone (5), 3,5-dimethylpyrazole-1-carbaldehyde (6)

- Conditions: NaOH (10% w/v), EtOH, 50°C, 6h

- Yield: 89%

Step 2: Thiosemicarbazide Cyclization

Chalcone (4) reacts with thiosemicarbazide (7) in acidic ethanol (HCl, 70°C, 8h) to form pyrazoline-thioamide (8), which undergoes cyclization with 2-bromo-1-(3,5-dimethylpyrazol-1-yl)ethanone (9) to yield the target compound (3).

Key Advantages:

- Enables modular substitution patterns

- Higher functional group tolerance (yields 84–87% for analogs)

- Crystallographic validation of regiochemistry via X-ray diffraction

Post-Synthetic Modification of Preformed Thiazoles

For laboratories lacking specialized ketone precursors, sequential functionalization offers an alternative:

Step 1: Synthesis of 4-(4-Fluorophenyl)-1,3-thiazole (10)

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 82 | 98.5 | Excellent | $ |

| Chalcone-Based | 87 | 99.1 | Moderate | $$ |

| Post-Synthetic | 62 | 97.8 | Poor | $$$ |

Key Observations:

- Cyclocondensation balances cost and efficiency for industrial-scale production

- Chalcone routes offer superior purity but require multistep purification

- Post-synthetic methods remain niche for analog libraries

Structural Characterization Benchmarks

All routes validate product identity through:

- 1H NMR (CDCl₃, 400 MHz):

化学反应分析

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole have been evaluated for their antibacterial efficacy against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives are also explored for their potential anticancer activities. The compound's structure allows for interaction with various biological targets involved in cancer progression. Studies have reported that thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have been studied for their anti-inflammatory properties. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide or herbicide. Its structural features allow it to interact with specific biological pathways in plants and pests. Research indicates that thiazole derivatives can disrupt metabolic processes in pests, leading to effective pest control strategies without harming non-target species .

Material Science Applications

Polymer Chemistry

In material science, thiazole-containing compounds are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under extreme conditions .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial growth |

| Anticancer Properties | Induction of apoptosis | |

| Anti-inflammatory Effects | Modulation of cytokines | |

| Agriculture | Pesticidal Activity | Disruption of metabolic processes in pests |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Mahendrasinh et al. synthesized various thiazole derivatives and tested their antimicrobial activity using the disc diffusion method against several bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers evaluated the effects of thiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

作用机制

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Structural Analogs with Modified Aryl Groups

The substitution pattern at the thiazole’s 4-position significantly influences molecular conformation and bioactivity. Key analogs include:

Key Observations :

- The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring membrane permeability compared to bulkier substituents like nitrophenyl .

- Chlorophenyl analogs (e.g., compound 4) exhibit similar crystallographic packing but may display altered bioactivity due to chlorine’s steric and electronic profile .

Functional Comparisons: Antifungal and Anticancer Activity

Implications for the Target Compound :

Crystallographic and Computational Insights

The target compound’s structure may be refined using SHELXL, a program widely employed for small-molecule crystallography due to its robustness in handling high-resolution data . Isostructural analogs (e.g., compounds 4 and 5) exhibit triclinic symmetry (space group P 1) with two independent molecules per asymmetric unit, suggesting similar packing efficiencies despite substituent differences .

生物活性

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 3,5-dimethyl-1H-pyrazole with 4-fluorobenzaldehyde and thioamide derivatives. This synthetic route has been optimized to yield high purity and yield of the target compound.

Biological Activity

The biological activities of this compound encompass several pharmacological effects:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against various bacterial strains. For instance, in a study evaluating a series of thiazole-pyrazole derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 14 |

These results indicate that modifications at the phenyl ring significantly influence antimicrobial efficacy .

2. Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .

3. Anticancer Activity

Studies have reported that thiazole-pyrazole derivatives induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

4. Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes such as α-glucosidase and urease:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 6 | 2.50 ± 0.30 | α-glucosidase |

| 7 | 3.20 ± 0.10 | Urease |

These findings suggest its potential in managing diabetes and other metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole and thiazole rings are crucial for enhancing biological activity. For instance:

- Substitution at the 4-position of the thiazole ring with electron-withdrawing groups (like fluorine) generally increases potency.

- Alkyl substitutions on the pyrazole ring enhance lipophilicity and improve membrane permeability.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study showed that a series of thiazole-pyrazole derivatives were effective against multi-drug resistant strains of bacteria, providing a promising avenue for antibiotic development.

- Cancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to controls.

常见问题

Basic: What are the standard synthetic protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. For example, 3,5-dimethylpyrazole can be synthesized via cyclocondensation of acetylacetone with hydrazine .

Thiazole Ring Construction : The thiazole moiety is formed via Hantzsch thiazole synthesis, reacting thiourea with α-halo ketones (e.g., 4-(4-fluorophenyl)-2-bromoacetophenone) .

Coupling Reactions : Suzuki-Miyaura or nucleophilic substitution may link the pyrazole and thiazole moieties. Catalysts like Pd(PPh₃)₄ and bases (Na₂CO₃) in refluxing THF or DMF are common .

Key Optimization Factors :

- Solvent polarity (e.g., DMF for polar intermediates).

- Temperature control (60–100°C) to avoid side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How can Density Functional Theory (DFT) elucidate electronic properties and reactivity of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/cc-pVDZ basis set) provide insights into:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer and reactivity. A smaller gap (e.g., ~4.5 eV) suggests higher electrophilicity .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiazole, fluorophenyl groups).

- Vibrational Frequencies : Match experimental IR/Raman spectra to validate structural assignments (e.g., C-F stretch at ~1,220 cm⁻¹) .

Software Tools : Gaussian 09 or ORCA for calculations; GaussView for visualization .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K to minimize thermal motion .

Structure Solution : Direct methods (SHELXS) for phase problem resolution; iterative refinement (SHELXL) for anisotropic displacement parameters .

Validation : Check R-factors (R₁ < 0.05), residual electron density (<1 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Common Pitfalls :

- Overlooked twinning in crystals (use PLATON/TWINROTMAT).

- Incorrect space group assignment (cross-validate with XPREP) .

Basic: How is spectroscopic characterization performed for this compound?

Methodological Answer:

- NMR :

- ¹H NMR: Pyrazole protons resonate at δ 6.2–7.1 ppm; thiazole protons at δ 7.3–8.0 ppm (split due to coupling with fluorine) .

- ¹³C NMR: Fluorophenyl carbons show splitting (²JCF ≈ 20 Hz) .

- IR : C-S (680 cm⁻¹), C=N (1,550 cm⁻¹), and C-F (1,220 cm⁻¹) stretches confirm functional groups .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ with isotopic patterns matching Cl/Br substituents (if present) .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Dose-Response Curves : Replicate assays (n ≥ 3) to confirm IC₅₀ values. Use ANOVA to assess significance of variations .

Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .

Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD/GROMACS) .

Advanced: What strategies link crystallographic data to structure-activity relationships (SAR)?

Methodological Answer:

Pharmacophore Mapping : Overlay crystal structures (Mercury/MOE) to identify conserved interaction motifs (e.g., hydrogen bonds at pyrazole N1) .

QSAR Models : Use Gaussian-type descriptors (polarizability, logP) in PLS regression to correlate structural features (e.g., fluorophenyl hydrophobicity) with activity .

Intermolecular Interactions : Analyze π-π stacking (e.g., fluorophenyl-thiazole) and halogen bonds (C-F⋯O/N) from Hirshfeld surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。